

# NRX-103095: A Molecular Glue for Targeted Protein Degradation of β-catenin

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. NRX-103095 is a novel molecular glue that enhances the interaction between the E3 ligase substrate receptor  $\beta$ -TrCP and the oncoprotein  $\beta$ -catenin, facilitating the degradation of mutant forms of  $\beta$ -catenin.[1][2] This technical guide provides a comprehensive overview of NRX-103095, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

### **Core Mechanism of Action**

NRX-103095 acts as a molecular glue to potentiate the interaction between  $\beta$ -catenin and its cognate E3 ligase, SCF $\beta$ -TrCP.[1][2] In the canonical Wnt signaling pathway,  $\beta$ -catenin is phosphorylated at key serine residues (Ser33 and Ser37) by GSK3 $\beta$ , creating a phosphodegron that is recognized by  $\beta$ -TrCP, the substrate receptor for the SCF E3 ubiquitin ligase complex. This recognition leads to the ubiquitination and proteasomal degradation of  $\beta$ -catenin. However, mutations in these serine residues are common in various cancers, leading to the accumulation of stabilized  $\beta$ -catenin and aberrant activation of Wnt signaling.



**NRX-103095** overcomes this by binding to the interface of  $\beta$ -TrCP and mutant  $\beta$ -catenin, effectively "gluing" them together and restoring the degradation process. This leads to the ubiquitination and subsequent degradation of oncogenic mutant  $\beta$ -catenin by the 26S proteasome.[1][2]

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **NRX-103095** from in vitro and cellular assays.

| Assay Type                 | Parameter | Value                   | Description                                                                          | Reference                          |
|----------------------------|-----------|-------------------------|--------------------------------------------------------------------------------------|------------------------------------|
| Biochemical<br>Assay       | EC50      | 163 nM                  | Enhancement of<br>the binding of<br>pSer33/Ser37 β-<br>catenin peptide<br>to β-TrCP. | [3]                                |
| In Vitro<br>Ubiquitination | -         | Dose-dependent increase | Potentiation of mutant β-catenin ubiquitination by SCFβ-TrCP.                        | Simonetta, K. R.,<br>et al. (2019) |
| Cellular Assay             | DC50      | Not Reported            | Concentration for 50% degradation of a specific mutant β-catenin in cells.           | -                                  |

## **Experimental Protocols**

Detailed methodologies for the key experiments involving **NRX-103095** are provided below. These protocols are based on the methodologies described in the primary literature.

## **AlphaScreen™ Assay for β-catenin:β-TrCP Interaction**

This assay quantitatively measures the effect of **NRX-103095** on the interaction between  $\beta$ -catenin and  $\beta$ -TrCP.



#### Materials:

- Recombinant His-tagged β-TrCP
- Biotinylated pSer33/Ser37 β-catenin peptide
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate Acceptor beads (PerkinElmer)
- Assay Buffer (e.g., PBS with 0.1% BSA)
- NRX-103095 stock solution in DMSO
- 384-well microplates

#### Procedure:

- Prepare a serial dilution of NRX-103095 in assay buffer.
- In a 384-well plate, add His-tagged β-TrCP and biotinylated pSer33/Ser37 β-catenin peptide to each well.
- Add the serially diluted NRX-103095 or DMSO (vehicle control) to the wells.
- Incubate the plate at room temperature for 1 hour.
- Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the plate on an AlphaScreen-capable plate reader.

#### Data Analysis:

- $\circ$  The AlphaScreen signal is proportional to the binding between β-catenin and β-TrCP.
- Plot the signal against the logarithm of the NRX-103095 concentration.



• Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## **In Vitro Ubiquitination Assay**

This assay assesses the ability of **NRX-103095** to promote the ubiquitination of mutant  $\beta$ -catenin.

- Materials:
  - Recombinant E1 activating enzyme
  - Recombinant E2 conjugating enzyme (e.g., UbcH5c)
  - Recombinant SCFβ-TrCP E3 ligase complex
  - Recombinant mutant β-catenin (e.g., S37A)
  - Ubiquitin
  - ATP
  - Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 2 mM DTT)
  - NRX-103095 stock solution in DMSO
  - SDS-PAGE gels and Western blotting reagents
  - Anti-β-catenin antibody
- Procedure:
  - $\circ$  Set up reactions containing E1, E2, SCFβ-TrCP, mutant β-catenin, and ubiquitin in ubiquitination buffer.
  - Add varying concentrations of NRX-103095 or DMSO to the reactions.
  - Initiate the reaction by adding ATP.
  - Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).



- Stop the reactions by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-βcatenin antibody to visualize the ubiquitinated species (higher molecular weight bands).

## **Cellular β-catenin Degradation Assay**

This assay evaluates the ability of **NRX-103095** to induce the degradation of mutant  $\beta$ -catenin in a cellular context.

#### Materials:

- A cell line engineered to express a specific mutant form of β-catenin (e.g., HEK293T cells transfected with a plasmid encoding S37A β-catenin).
- o Cell culture medium and reagents.
- NRX-103095 stock solution in DMSO.
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- SDS-PAGE gels and Western blotting reagents.
- Anti-β-catenin antibody and an antibody for a loading control (e.g., anti-GAPDH).

#### Procedure:

- Plate the cells and allow them to adhere overnight.
- Treat the cells with a dose-response of NRX-103095 or DMSO for a specific time course (e.g., 4, 8, 16 hours).
- Wash the cells with PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Perform Western blotting on equal amounts of protein from each sample.



- $\circ$  Probe the blot with an anti- $\beta$ -catenin antibody to detect the levels of mutant  $\beta$ -catenin and an antibody for a loading control.
- Data Analysis:
  - Quantify the band intensities for β-catenin and the loading control.
  - Normalize the β-catenin signal to the loading control.
  - Plot the normalized β-catenin levels against the NRX-103095 concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

# Visualizations Signaling Pathway and Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of NRX-103095-induced degradation of mutant  $\beta$ -catenin.

## **Experimental Workflow: Cellular Degradation Assay**





Click to download full resolution via product page

Caption: Workflow for assessing cellular degradation of  $\beta$ -catenin by **NRX-103095**.



#### Conclusion

**NRX-103095** represents a promising molecular glue degrader that specifically targets mutant  $\beta$ -catenin for proteasomal degradation. By enhancing the interaction between  $\beta$ -catenin and its E3 ligase,  $\beta$ -TrCP, **NRX-103095** provides a potential therapeutic strategy for cancers driven by aberrant Wnt signaling due to  $\beta$ -catenin stabilization. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers interested in the further investigation and application of this novel molecular glue.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NRX-103095 DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [NRX-103095: A Molecular Glue for Targeted Protein Degradation of β-catenin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854704#nrx-103095-as-a-molecular-glue-for-protein-degradation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com